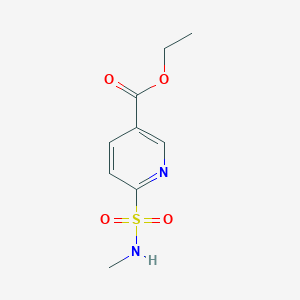

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-15-9(12)7-4-5-8(11-6-7)16(13,14)10-2/h4-6,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPYGJOZHPDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Intramolecular Nucleophilic Substitution of Nitro-Substituted Pyridines

A prominent method involves starting from 2-chloro-3-nitropyridines , which serve as versatile precursors for subsequent functionalization. The process generally proceeds through:

- Reaction with ethyl acetoacetate in the presence of sodium hydride (NaH), leading to the formation of pyridylacetoacetates .

- In situ nitrosation of these intermediates to generate isonitroso compounds .

- Cyclization facilitated by potassium carbonate (K₂CO₃) in acetonitrile (MeCN), resulting in the formation of ethyl isoxazolo[4,5-b]pyridine-3-carboxylates .

This approach is notable for its mild conditions, high yields, and the use of commercially available starting materials. The intramolecular nucleophilic substitution of the aromatic nitro group is the pivotal step, which is facilitated by the electron-withdrawing nature of the nitro group, enabling ring closure to form the heterocyclic core.

- The method yields compounds 4a–c with high efficiency.

- The process tolerates various substituents, allowing for structural diversity.

- The synthesis avoids harsh conditions like high temperature or strong bases, enhancing safety and scalability.

Functionalization via Hydrazone Formation and Rearrangement

Further modifications involve reacting the pyridine derivatives with arylhydrazines to form hydrazones, which can undergo base-promoted Boulton–Katritzky rearrangement . This rearrangement transforms hydrazones into triazole derivatives , providing access to compounds with potential pharmacological activity.

- The hydrazone formation is achieved by condensing arylhydrazines with formyl or related groups attached to the pyridine core.

- Under basic conditions (e.g., K₂CO₃ in DMF), the hydrazones undergo rearrangement, yielding triazolylpyridines in high yields.

- Electron-withdrawing groups on the hydrazine aromatic ring influence the rearrangement efficiency, with nitro groups reducing nucleophilicity and thus reaction rates.

- The rearrangement is highly efficient for hydrazones with electron-donating substituents.

- The process provides a route to heterocycles with fused triazole and pyridine rings, expanding the chemical space for drug discovery.

Protecting Group Strategies for Formyl and Hydroxyl Groups

To facilitate cyclization and rearrangement, protecting groups such as ethylene glycol or aryl hydrazones are employed:

- Ethylene glycol converts the formyl group into a stable dioxolane, preventing premature cyclization.

- Aryl hydrazones serve as protective groups that can be selectively deprotected or rearranged under basic conditions.

This strategic protection allows for controlled synthesis pathways, enabling the formation of desired heterocyclic compounds with specific functional groups.

Summary of Preparation Data

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Intramolecular cyclization | 2-chloro-3-nitropyridines | NaH, ethyl acetoacetate, K₂CO₃ | Room temperature, mild | Up to 85% | Efficient, scalable, high yield |

| Hydrazone formation & rearrangement | Pyridines with formyl or protected groups | Aryl hydrazines, K₂CO₃, DMF | 60°C, mild | Up to 92% (for rearranged products) | Access to triazole derivatives |

| Protection strategies | Ethylene glycol or aryl hydrazones | Standard protecting groups | Mild | High | Facilitates selective cyclization |

Research and Patent Sources

- The synthesis of heterocyclic pyridines, including ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate , is documented in patent WO2013091011A1, emphasizing the utility of intramolecular nucleophilic substitution methods (Reference).

- Recent advances in heterocyclic synthesis, including rearrangement reactions, are reported in the Beilstein Journal of Organic Chemistry, highlighting the versatility of hydrazone-based transformations (Reference).

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that derivatives of pyridine compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on various pyridine derivatives demonstrated that compounds with methylsulfamoyl groups exhibited enhanced antibacterial activity compared to their non-modified counterparts. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

| This compound | 16 | Bacillus subtilis |

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.

1.2 Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory properties. Compounds in this class are known to inhibit pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In vitro studies revealed that this compound significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism for its anti-inflammatory effects.

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants. Research indicates that it can effectively control weed species without harming crops when applied at appropriate concentrations.

Case Study: Herbicidal Efficacy

Field trials conducted on common weed species demonstrated the following results:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 100 | 85 |

| Chenopodium album | 200 | 90 |

| Setaria viridis | 150 | 75 |

These findings support the potential use of this compound as a selective herbicide in agricultural practices.

Mechanism of Action

The mechanism of action of ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes or receptors, modulating their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pyridine-3-carboxylate derivatives, their substituents, molecular properties, and biological activities, based on the evidence provided:

Structural and Functional Insights

Substituent Effects on Bioactivity

- Sulfonamide vs. Ester Groups : The methylsulfamoyl group in the target compound may enhance hydrogen-bonding interactions with biological targets compared to trifluoromethyl (hydrophobic) or hydroxymethyl (polar) substituents. For example, sulfonamide-containing analogs like HS-173 exhibit potent kinase inhibition due to sulfonamide-mediated binding .

- Heterocyclic Modifications : Imidazo[1,2-a]pyridine derivatives (e.g., ) show enhanced pharmacokinetic profiles over simple pyridines, attributed to improved membrane permeability and metabolic stability .

Synthetic Versatility

- Ethyl pyridine-3-carboxylates are frequently modified via cross-coupling (e.g., Suzuki-Miyaura in ) or nucleophilic substitution (e.g., N-chlorosuccinimide in ). The 6-position is particularly reactive, allowing regioselective functionalization .

Biological Performance Antimicrobial Activity: Ethyl pyridine-3-carboxylate derivatives with electron-withdrawing groups (e.g., CF₃, Br) demonstrate enhanced activity against Bacillus subtilis and Mycobacterium tuberculosis . Kinase Inhibition: Imidazopyridine derivatives (e.g., HS-173) inhibit PI3Kα with IC₅₀ values in the nanomolar range, underscoring the importance of the ester group in maintaining ligand-receptor interactions .

Research Findings and Limitations

Key Studies highlights the antitubercular potency of thieno-pyridine derivatives, suggesting that similar sulfonamide-pyridine hybrids could exploit comparable mechanisms . demonstrates that ethyl pyridine-3-carboxylate moieties enhance activity against Gram-positive bacteria, likely due to improved cell-wall penetration .

Contradictions and Gaps While trifluoromethyl groups improve metabolic stability (), they may reduce solubility, necessitating formulation adjustments . No direct data on the methylsulfamoyl substituent’s impact are available, requiring extrapolation from sulfonamide-containing analogs .

Biological Activity

Ethyl 6-(methylsulfamoyl)pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanism of action, and comparisons with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted at the 6-position with a methylsulfamoyl group and an ethyl carboxylate at the 3-position. This configuration enhances its ability to interact with biological targets, particularly enzymes and receptors.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S |

| Molecular Weight | 227.26 g/mol |

| Functional Groups | Sulfamoyl, Carboxylate, Ester |

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the sulfonamide group, which can interact with various biological molecules, influencing their activity. The pyridine ring may modulate enzyme functions or receptor activities, although detailed studies are still required to elucidate the precise molecular targets involved in its action.

Biological Activity

Research has indicated that compounds with similar structures exhibit various biological activities, including antibacterial, antiviral, and anticancer properties. This compound has been evaluated for its potential as a therapeutic agent:

- Antiviral Activity : Preliminary studies suggest that compounds related to this compound may inhibit viral entry mechanisms. For instance, structural modifications have shown varying degrees of potency against viruses like Ebola .

- Antibacterial Activity : Similar compounds have demonstrated effectiveness against specific bacterial strains. The sulfonamide group is known for its antibacterial properties, which could extend to this compound .

- Anticancer Potential : There is emerging evidence that pyridine derivatives can act as modulators of cancer cell signaling pathways. This compound's structural characteristics may allow it to function as a scaffold for developing anticancer agents.

Comparative Analysis

To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 6-(methylamino)pyridine-3-carboxylate | Lacks sulfonamide group | Lower antibacterial activity |

| Ethyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate | Dimethyl substitution | Enhanced reactivity in signaling pathways |

| 6-(Methylsulfamoyl)pyridine-3-carboxylic acid | No ester group | Potentially different pharmacokinetics |

Case Studies

- Inhibition Studies : A study demonstrated that structural analogs of this compound exhibited varying levels of inhibition against selected viruses in vitro. The results highlighted the importance of the sulfonamide group in enhancing antiviral efficacy .

- Cell Line Testing : In cancer research, derivatives were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings suggest that modifications to the pyridine structure could optimize anticancer activity .

Q & A

Q. Basic

- 1H/13C NMR : Analyze proton environments (e.g., methylsulfamoyl at δ 2.8–3.1 ppm, pyridine protons at δ 7.5–8.5 ppm) and carbon shifts for ester (δ 165–170 ppm) and sulfonamide (δ 110–120 ppm) groups .

- X-ray crystallography : Use SHELXL for refinement to resolve bond angles and confirm substituent positions on the pyridine ring .

What experimental strategies are used to elucidate the mechanism of action of this compound in biological systems?

Q. Advanced

- Kinase inhibition assays : Measure IC₅₀ values against PI3Kα (class I) using ATP-competitive binding assays, as seen in analogs like HS-173 .

- Cellular pathway analysis : Western blotting for downstream targets (e.g., Akt phosphorylation) in cancer or fibrotic cell lines .

- Gene silencing : Combine siRNA knockdown of PI3K isoforms with compound treatment to validate target specificity .

How do structural modifications at the pyridine ring's 6-position influence the compound's bioactivity and selectivity?

Q. Advanced

- Methylsulfamoyl vs. nitrophenyl : The sulfamoyl group enhances hydrogen bonding with kinase active sites, improving potency compared to nitro-substituted analogs .

- Steric effects : Bulkier substituents reduce cellular permeability but increase target selectivity. Compare with ethyl 6-methylpyridazine derivatives to assess steric tolerance .

How should researchers address discrepancies in biological activity data across different assay systems for this compound?

Q. Advanced

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) to minimize variability .

- Pharmacokinetic profiling : Evaluate metabolic stability in liver microsomes to explain differences between in vitro IC₅₀ and in vivo efficacy .

What computational methods are recommended to model the interaction between this compound and its molecular targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding modes in PI3Kα’s ATP-binding pocket, guided by crystallographic data from related inhibitors .

- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of hydrogen bonds with Val851 and Lys802 residues .

What analytical methodologies are critical for assessing the purity and stability of this compound under various storage conditions?

Q. Basic

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect degradation products .

- Stability studies : Store samples at −80°C in anhydrous DMSO; monitor via 1H NMR for ester hydrolysis or sulfonamide oxidation over 6 months .

What considerations are essential when designing in vivo studies to evaluate the pharmacokinetics of this compound?

Q. Advanced

- Formulation : Use DPBS:PEG400:DMSO (4:5:1) to enhance solubility and bioavailability .

- Dosing regimens : Conduct dose-ranging studies (10–50 mg/kg, oral) with LC-MS/MS plasma analysis to determine Cmax and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.